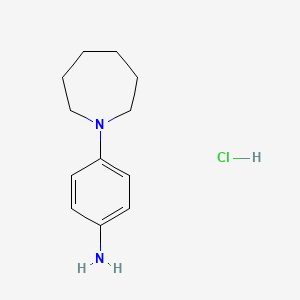

4-(Azepan-1-yl)aniline hydrochloride

Description

Contextualizing 4-(Azepan-1-yl)aniline Hydrochloride within Organic Chemistry

This compound belongs to the class of aromatic amines, a cornerstone of organic chemistry. The structure is characterized by an aniline (B41778) core, which is an amino group attached to a benzene (B151609) ring. What distinguishes this particular molecule is the substitution at the fourth position of the aniline ring with an azepane group—a saturated seven-membered heterocycle containing one nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable property for many research applications. ontosight.ai

The azepane ring introduces a degree of conformational flexibility not seen in smaller cyclic analogues like piperidine (B6355638) or pyrrolidine. This structural feature is of significant interest to chemists as it can influence how the molecule interacts with biological targets. The aniline portion of the molecule is a well-known pharmacophore and a versatile synthetic intermediate, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. The combination of these two structural motifs in this compound makes it a subject of interest for exploring new chemical space and developing novel compounds with potential biological activity.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 1092733-37-3 |

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.75 g/mol |

Scope of Academic Investigation and Research Significance

The academic investigation into this compound and its derivatives is primarily driven by its potential applications in medicinal chemistry. Azepane-based compounds are known to possess a wide range of pharmacological properties, and their derivatives have shown promise in the development of new therapeutic agents. bohrium.comdntb.gov.ua Research in this area often focuses on synthesizing novel derivatives and evaluating their biological activities.

The significance of this line of research lies in the continued need for new and effective drugs. The structural uniqueness of the azepane ring offers the potential for novel interactions with biological targets, which could lead to the development of drugs with improved efficacy or novel mechanisms of action. bohrium.com Studies on azepane-containing compounds have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. bohrium.com Therefore, this compound serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic value. The exploration of its chemical reactivity and the biological activities of its derivatives are active areas of academic inquiry. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(azepan-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRAHLUZNPXHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azepan 1 Yl Aniline Hydrochloride and Its Derivatives

Precursor Synthesis and Aniline (B41778) Functionalization

The initial stages in the synthesis of 4-(Azepan-1-yl)aniline hydrochloride are centered on the construction of the key components—the azepane ring and the aniline core—and their subsequent linkage.

Strategies for Incorporating the Azepane Moiety

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif found in numerous bioactive molecules and natural products. nih.gov Its incorporation into synthetic targets can be achieved through several distinct strategies. Classical methods often involve Brønsted or Lewis acid-mediated cyclizations. researchgate.net More contemporary approaches include ring expansions of smaller piperidine (B6355638) rings, which can yield diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.org

Another powerful technique is the aza-Prins cyclization, which utilizes the reaction of silyl (B83357) bis(homoallylic) amines with aldehydes in the presence of a catalyst like indium(III) chloride to produce 2,7-disubstituted azepanes. researchgate.net Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines provide an efficient pathway to functionalized azepine derivatives, which can be subsequently reduced to the saturated azepane ring. nih.govmdpi.com

Role of Substituted Anilines in Synthetic Pathways

Substituted anilines are fundamental precursors in the synthesis of a wide array of chemical compounds, including pharmaceuticals and dyes. wisdomlib.org In the context of this compound synthesis, the aniline moiety serves as the aromatic core to which the azepane ring is attached. The nature and position of substituents on the aniline ring can significantly influence the reaction pathways and the properties of the final product.

The synthesis of the aniline precursor itself can be accomplished through methods like the reduction of a nitro group on a benzene (B151609) ring or through nucleophilic aromatic substitution. chemistrysteps.com The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, a property that is leveraged in various functionalization strategies. chemistrysteps.com The development of novel methods for creating substituted anilines, such as the direct synthesis from cyclohexanones using a Pd/C–ethylene system, expands the range of available starting materials for complex molecules. bohrium.com

Advanced Synthetic Transformations

The direct formation of the carbon-nitrogen bond between the aromatic ring of aniline and the nitrogen atom of azepane is a critical step, often accomplished using advanced synthetic methods.

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for linking amines with aryl halides or triflates. wikipedia.orgbeilstein-journals.orgrug.nl Its development has largely replaced harsher, traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine product. wikipedia.org The evolution of this reaction has seen the development of several generations of catalyst systems, particularly involving sterically hindered and electron-rich phosphine (B1218219) ligands (such as X-Phos), which enhance catalytic activity and allow for reactions under milder conditions. beilstein-journals.orgresearchgate.net This methodology is highly applicable for the coupling of azepane with a suitably functionalized aniline precursor, such as 4-bromoaniline (B143363) or 4-chloroaniline.

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst | Typically a Palladium(0) source, e.g., Pd(OAc)₂, Pd₂(dba)₃. |

| Ligand | Bulky, electron-rich phosphines, e.g., X-Phos, RuPhos, BINAP. wikipedia.orgbeilstein-journals.orgresearchgate.net |

| Base | A non-nucleophilic base is required, e.g., KOt-Bu, NaOt-Bu, Cs₂CO₃. |

| Substrates | Aryl/heteroaryl halides (Cl, Br, I) or pseudohalides (OTf) and primary/secondary amines. semanticscholar.org |

| Advantages | High functional group tolerance, broad substrate scope, generally high yields. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming aryl-heteroatom bonds. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (typically a halide). scranton.edu The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org

For the synthesis of 4-(Azepan-1-yl)aniline derivatives, a typical SNAr approach would involve reacting azepane (the nucleophile) with an activated aniline precursor like 1-fluoro-4-nitrobenzene. The highly electronegative fluorine atom serves as an excellent leaving group, and the nitro group activates the ring towards nucleophilic attack. The resulting nitro-substituted product can then be reduced to the corresponding aniline. While effective, SNAr reactions often require more specific substrate activation compared to the broader scope of transition metal-catalyzed methods. scranton.eduresearchgate.net

Table 2: Comparison of SNAr and Buchwald-Hartwig Amination

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Mechanism | Addition-Elimination via Meisenheimer complex. rsc.org | Catalytic cycle (Oxidative Addition, Reductive Elimination). wikipedia.org |

| Aryl Substrate | Requires electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving group. scranton.edu | Wide range of aryl halides/triflates tolerated. |

| Leaving Group | F > Cl > Br > I | I > Br > OTf > Cl |

| Catalyst | Generally not required (base-promoted). | Palladium catalyst is essential. wikipedia.org |

| Scope | More limited substrate scope. | Very broad substrate scope. semanticscholar.org |

Oxidative Cyclization Methodologies in Derivative Synthesis

Oxidative cyclization represents a sophisticated strategy for constructing heterocyclic systems, which can be applied to the synthesis of derivatives of the core structure. These methods often involve the formation of new rings through an oxidation process that triggers an intramolecular cyclization. For instance, palladium-catalyzed reactions can be controlled by specific ligands to selectively form five-, six-, or seven-membered rings from common precursors. acs.org

In the context of synthesizing derivatives, a 2-vinylaniline (B1311222) precursor could undergo a Pd-ligand controlled cyclization to form various fused heterocyclic systems, including dibenzazepines (a seven-membered ring fused to two benzene rings). acs.org While not a direct route to the title compound, these methodologies highlight the advanced tactics available for creating structurally complex derivatives that share the core azepane or aniline motifs. Copper-catalyzed tandem reactions that combine intermolecular amine addition with intramolecular cyclization also provide a pathway to novel azepine derivatives. mdpi.com

Mechanochemistry in Organic Synthesis Relevant to Analogues

Mechanochemistry, a field of chemistry that studies the effects of mechanical action on chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com This approach, typically involving techniques like ball milling, has gained traction for its environmental benefits and ability to facilitate reactions that are difficult in solution. researchgate.net While specific mechanochemical syntheses of this compound are not extensively detailed, the principles are highly relevant for producing its analogues.

The synthesis of aniline derivatives and related compounds has been successfully demonstrated using mechanochemical methods. For instance, the oxidative polymerization of anilines to form polyanilines (PANIs), historically known as aniline blacks, can be carried out mechanochemically by mixing aniline hydrochloride with chlorate (B79027) salts and a catalyst. mdpi.com More contemporary research has explored the synthesis of biologically relevant 2-amino-1,4-naphthoquinones through the regioselective amination of 1,4-naphthoquinone (B94277) with various amines under solvent-free, additive-free mechanochemical conditions. researchgate.net This method is noted for its broad substrate scope, short reaction times, and operational simplicity. researchgate.net

Another relevant example is the synthesis of benzimidazoles, which can be achieved by ball-milling 1,2-benzenediamine and various aldehydes with a ZnO-NP catalyst. This solvent-free method is characterized by short reaction times and high efficiency. semanticscholar.org Given that benzimidazoles are derivatives of anilines (as discussed in section 2.3.2), this demonstrates the potential of mechanochemistry to create complex heterocyclic structures from aniline-like precursors.

These examples underscore the applicability of mechanochemistry for synthesizing analogues of 4-(azepan-1-yl)aniline. The key advantages would be the reduction or elimination of solvent use, potentially shorter reaction times, and access to novel chemical spaces.

Derivatization Strategies via the Aniline and Azepane Moieties

The structure of 4-(azepan-1-yl)aniline offers two primary sites for chemical modification: the primary amino group of the aniline moiety and the secondary amine character within the azepane ring, although the latter is tertiary in the final compound. The aniline group is particularly reactive and serves as a versatile handle for a wide range of derivatization reactions.

The primary amino group on the aniline ring is a nucleophilic center that readily undergoes amination and acylation reactions. These reactions are fundamental for building more complex molecules.

Acylation is a common strategy to form amides. Anilines react with acyl chlorides or acid anhydrides to produce N-acylated derivatives, often called anilides. wikipedia.orgyoutube.com For example, the reaction of an aniline with acetyl chloride yields an acetanilide. wikipedia.org To prevent side reactions and to neutralize the HCl byproduct, a base or a second equivalent of the amine is typically used. youtube.com A general procedure involves reacting the aniline derivative with an acylating agent like chloroacetyl chloride in the presence of a base such as triethylamine. nih.gov Another approach uses acetic anhydride (B1165640) in acetic acid to achieve acetylation. iscientific.org These methods can be applied to 4-(azepan-1-yl)aniline to introduce a variety of acyl groups, thereby modifying the compound's physicochemical properties.

| Reactant | Acylating Agent | Conditions | Product Type |

|---|---|---|---|

| Aniline Derivative | Acetyl Chloride | Two equivalents of amine or other base | Acetanilide Derivative |

| Aniline Derivative | Chloroacetyl Chloride / Triethylamine | Inert solvent | N-Chloroacetylated Aniline |

| Aniline Derivative | Acetic Anhydride / Acetic Acid | Heating (e.g., 80°C) | Acetanilide Derivative |

| Aniline Derivative | Potassium Thioacetate / tert-Butyl Nitrite (B80452) | Acetonitrile, Room Temperature | Acetanilide Derivative |

Amination reactions, particularly reductive amination, provide a route to form new C-N bonds, converting primary amines into secondary or tertiary amines. This process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(AcO)3BH). youtube.com While this is more commonly used to alkylate amines, it represents a pathway for further functionalization starting from the aniline nitrogen.

The aniline moiety is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Benzimidazole (B57391) Analogues: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with an aldehyde or a carboxylic acid. semanticscholar.orgnih.gov To create a benzimidazole derivative from 4-(azepan-1-yl)aniline, the aniline would first need to be converted into the corresponding o-phenylenediamine. This could be achieved through nitration at the ortho position to the amino group, followed by reduction of the nitro group to a second amine. youtube.com The resulting 4-(azepan-1-yl)-1,2-benzenediamine could then be cyclized with various aldehydes to yield a library of 2-substituted benzimidazole derivatives. nih.govijrpc.com

Oxadiazole Analogues: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that can be synthesized from aniline precursors. A common synthetic route involves the cyclodehydration of diacylhydrazines, which are derived from acid hydrazides. nih.govopenmedicinalchemistryjournal.com An aniline can be converted to an acid hydrazide, which then reacts with another carboxylic acid or its derivative. The resulting intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring. nih.govopenmedicinalchemistryjournal.com This multi-step process allows for the introduction of diverse substituents on both the aniline-derived part and the second aromatic ring of the final oxadiazole product.

| Target Heterocycle | Key Intermediate from Aniline | Typical Reaction | Common Reagents |

|---|---|---|---|

| Benzimidazole | o-Phenylenediamine derivative | Condensation/Cyclization | Aldehydes, Carboxylic acids |

| 1,3,4-Oxadiazole | Acid hydrazide derivative | Condensation/Cyclodehydration | Carboxylic acids, POCl₃, SOCl₂ |

Organoboron compounds, particularly those containing boronic acids, are of significant interest in medicinal chemistry and as versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. google.commdpi.com

Several methods exist for the introduction of a boronic acid or boronic ester group onto an aniline ring. One common approach involves a "protect-metalate-boronate" sequence. google.comgoogle.com The aniline's amino group is first protected (e.g., as a dibenzyl or silyl derivative) to prevent interference. The protected aniline is then metallated, typically using a strong base like n-butyllithium, to create a lithiated intermediate. This intermediate is then reacted with a boron source, such as triisopropyl borate, to form a protected aminophenylboronic ester. google.com Subsequent deprotection yields the desired aminophenylboronic acid derivative.

Alternatively, transition-metal-free methods have been developed. One such method involves the reaction of arylboronic acids with an electrophilic nitrogen source like H₂N-OSO₃H (HSA) under basic aqueous conditions to produce anilines. acs.org While this is the reverse of the desired transformation, related methodologies focus on the direct borylation of C-H bonds or the conversion of aryl halides to boronic esters via reactions like the Miyaura borylation. mdpi.com For instance, if a halogenated analogue of 4-(azepan-1-yl)aniline were available, it could be converted to a boronic ester using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. mdpi.com These boron-containing derivatives serve as valuable building blocks for further elaboration through cross-coupling reactions. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Azepan 1 Yl Aniline Hydrochloride

Reactivity of the Aniline (B41778) Amine Group

The primary amine of the aniline moiety is a key center of reactivity, capable of participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reaction Pathways

The lone pair of electrons on the aniline nitrogen atom allows it to act as a nucleophile. Common nucleophilic reactions involving the aniline amine group include:

Acylation: The aniline amine can react with acylating agents such as acyl chlorides or anhydrides to form amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(4-(azepan-1-yl)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. orientjchem.orgnih.gov The general procedure for the acylation of secondary amines involves dissolving the amine in a suitable solvent like acetic acid and then adding the acylating agent, followed by heating. researchgate.net

Alkylation: The aniline nitrogen can also undergo alkylation with alkyl halides, although over-alkylation can be a challenge. libretexts.org The reaction of anilines with benzyl (B1604629) alcohol over certain catalysts can lead to N-alkylation. orientjchem.org

Diazotization: As a primary aromatic amine, the aniline group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. chimia.chchemrxiv.org This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org For example, treatment with copper(I) chloride or copper(I) bromide would replace the diazonium group with a chloro or bromo substituent, respectively.

The nucleophilicity of the aniline nitrogen is influenced by the electron-donating azepanyl group, which increases the electron density on the aromatic ring and, consequently, on the amine nitrogen through resonance.

Electrophilic Aromatic Substitution on the Aniline Ring

The azepan-1-yl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring. This is due to the donation of the lone pair of electrons from the azepane nitrogen into the aromatic π-system, which increases the electron density at the ortho and para positions relative to the meta position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens, such as bromine in a suitable solvent, is expected to proceed readily, leading to the substitution of hydrogen atoms at the ortho and para positions of the aniline ring. Due to the high activation of the ring, polysubstitution can be a significant side reaction. acs.orglibretexts.org

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. acs.org Given the directing effect of the amino group, the primary products would be ortho- and para-nitroanilines. However, under the strongly acidic conditions of nitration, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-directing group. This can lead to the formation of a mixture of isomers. masterorganicchemistry.com

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group onto the ring, typically at the para position.

Reactivity of the Azepane Nitrogen

The nitrogen atom within the seven-membered azepane ring also possesses a lone pair of electrons and can exhibit nucleophilic and basic properties.

Role as a Nucleophile or Organic Base in Chemical Transformations

The azepane nitrogen is a secondary amine and is generally more basic than the aniline nitrogen. acs.orgderpharmachemica.com This is because the lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. In the hydrochloride salt of 4-(azepan-1-yl)aniline, it is the more basic azepane nitrogen that is likely to be protonated.

As a nucleophile, the azepane nitrogen can participate in reactions such as:

Alkylation and Acylation: Similar to the aniline amine, the azepane nitrogen can be alkylated or acylated. The relative reactivity of the two nitrogen atoms would depend on the specific reaction conditions and the steric hindrance around each nitrogen.

Ring Expansion or Contraction Mechanisms in Azepane Derivatives

The seven-membered azepane ring can, under certain conditions, undergo ring expansion or contraction reactions. These rearrangements are often driven by the formation of more stable ring systems or by specific reaction pathways initiated by functional groups on the ring or adjacent to it.

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. If a ketone were present on the azepane ring, its corresponding oxime could undergo a Beckmann rearrangement to form a larger ring lactam. wikipedia.orgacs.orgcsbsju.educlockss.org

Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone or an alcohol with hydrazoic acid in the presence of a strong acid to yield an amide or a lactam. This reaction can be used to insert a nitrogen atom into a carbocyclic ring, thus providing a route for the synthesis of azepane derivatives or for their ring expansion. chimia.chmasterorganicchemistry.comwikipedia.org

These types of rearrangements are generally not spontaneous and require specific functional groups and reaction conditions to occur.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

The kinetics and thermodynamics of reactions involving 4-(azepan-1-yl)aniline hydrochloride are influenced by several factors, including the electronic effects of the substituents, steric hindrance, and the stability of intermediates and products.

The rate of electrophilic aromatic substitution is expected to be high due to the activating nature of the azepan-1-yl group. However, the protonation of the azepane nitrogen in the hydrochloride salt would introduce a positive charge, which could have a deactivating effect on the aromatic ring through an inductive effect.

In nucleophilic reactions, the relative rates of reaction at the aniline and azepane nitrogens will be determined by their respective nucleophilicity and the steric environment. Computational studies can provide insights into the electron density at each nitrogen atom and help predict the more reactive site.

Thermodynamically, the formation of stable products, such as amides from acylation reactions, will drive the equilibrium towards the product side. The stability of intermediates, such as the arenediazonium ion in diazotization reactions, is also a critical factor in determining the feasibility of a synthetic pathway. Detailed kinetic and thermodynamic studies, often involving computational modeling, are necessary to fully understand and optimize synthetic routes involving this compound. chemrxiv.org

Mechanistic Investigations of Carbon-Hydrogen Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of aniline derivatives represents a powerful and atom-economical strategy in modern organic synthesis. For a tertiary aniline like 4-(azepan-1-yl)aniline, the azepane ring is too large to effectively direct C-H activation to the ortho position via the formation of a stable five- or six-membered cyclometalated intermediate. Consequently, C-H functionalization typically occurs at the electronically favored para-position, or potentially the meta-position through specialized catalytic systems, rather than the sterically hindered ortho-positions adjacent to the bulky azepane group. Mechanistic investigations into related N,N-dialkylanilines provide significant insight into the pathways governing these transformations, which are predominantly catalyzed by transition metals such as palladium.

The prevailing mechanism for many palladium-catalyzed C-H functionalization reactions is the concerted metalation-deprotonation (CMD) pathway. In this process, the C-H bond cleavage is facilitated by a palladium catalyst in cooperation with a ligand or a base. For tertiary anilines, which lack an N-H bond for chelation-assisted direction, the regioselectivity is often governed by the intrinsic electronic properties of the substrate and the nature of the catalytic system.

One of the well-studied examples is the para-selective C-H olefination of N,N-dialkylanilines. Research has demonstrated that a palladium catalyst, in conjunction with a specialized S,O-ligand, can effectively promote the reaction with high regioselectivity for the para-position. The reaction of various N,N-dialkylanilines with olefins, such as ethyl acrylate, proceeds under mild conditions and shows a broad substrate scope. The S,O-ligand is believed to play a crucial role in enhancing the reactivity and controlling the regioselectivity of the process.

The catalytic cycle is proposed to begin with the coordination of the palladium catalyst to the aniline derivative. The electron-rich nature of the aniline ring facilitates an electrophilic attack by the Pd(II) center, preferentially at the sterically accessible and electron-rich para-position. This leads to the formation of an aryl-palladium intermediate through the CMD mechanism, where a C-H bond is cleaved. Subsequently, the olefin coordinates to the palladium center and inserts into the aryl-palladium bond. The final product is released through β-hydride elimination, and the Pd(0) species is reoxidized to Pd(II) to complete the catalytic cycle.

The following table summarizes the results of a study on the para-selective C-H olefination of various N,N-dialkylanilines, which serve as close analogs for 4-(azepan-1-yl)aniline.

Table 1: Palladium-Catalyzed para-Selective C-H Olefination of N,N-Dialkylanilines

| Entry | Aniline Derivative | Olefin | Yield (%) | p:o:m ratio |

|---|---|---|---|---|

| 1 | N,N-Dimethylaniline | Ethyl acrylate | 85 | >20:1:1 |

| 2 | N,N-Diethylaniline | Ethyl acrylate | 85 | >20:1:1 |

| 3 | 1-Phenylpyrrolidine | Ethyl acrylate | 73 | >20:1:1 |

| 4 | 4-Phenylmorpholine | Ethyl acrylate | 61 | 10:1:1 |

| 5 | m-Methyl-N,N-dimethylaniline | Ethyl acrylate | 70 | >10:1 |

| 6 | m-Fluoro-N,N-dimethylaniline | Ethyl acrylate | 65 | >20:1 |

| 7 | m-Chloro-N,N-dimethylaniline | Ethyl acrylate | 51 | >20:1 |

Reaction Conditions: Aniline derivative (1.0 equiv), olefin (1.5 equiv), Pd(OAc)₂ (5 mol %), S,O-ligand (15 mol %), Ag₂CO₃ (2.0 equiv), DCE, 80 °C, 24 h. Data sourced from a study on para-selective C-H olefination. nih.gov

While para-selectivity is common, meta-C-H functionalization of anilines can also be achieved using a directing group strategy coupled with a norbornene mediator. nih.gov In this approach, a removable directing group is installed on the nitrogen atom, which first directs an ortho-palladation. The norbornene then inserts into the Pd-C bond, and a subsequent intramolecular C-H activation at the meta-position of the aniline ring occurs, leading to the final functionalized product after β-carbon elimination. Although this has not been specifically demonstrated for 4-(azepan-1-yl)aniline, it represents a plausible strategy for achieving otherwise difficult-to-access regioselectivity.

In contrast, ortho-arylation of tertiary anilines like N,N-dimethylaniline has been observed to be less favorable, often resulting in a mixture of meta and para isomers, highlighting the challenge of directing functionalization to the sterically encumbered ortho-position without a suitable directing group. uva.es

These mechanistic studies underscore that the C-H functionalization of this compound would likely proceed with high para-selectivity in the presence of an appropriate palladium catalyst system, driven by the electronic activation provided by the amino group and the steric hindrance at the ortho-positions.

Advanced Spectroscopic and Structural Elucidation of 4 Azepan 1 Yl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-(Azepan-1-yl)aniline hydrochloride are predicted to show distinct signals corresponding to the protons and carbons of the aniline (B41778) and azepane rings. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around the nuclei.

In the ¹H NMR spectrum , the aromatic protons on the aniline ring would typically appear as two distinct signals due to the para-substitution pattern, likely exhibiting an AA'BB' splitting pattern. The protons ortho to the azepanyl group are expected to be shifted upfield compared to those ortho to the ammonium (B1175870) group (-NH₃⁺) due to the electron-donating nature of the tertiary amine. The protons of the azepane ring would appear as a series of multiplets in the aliphatic region of the spectrum. The methylene (B1212753) groups adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field compared to the other methylene groups (β and γ protons) on the ring. The protonated amine of the hydrochloride salt (-NH₃⁺) would likely appear as a broad singlet at a significantly downfield chemical shift.

In the ¹³C NMR spectrum , the aniline ring would show four distinct signals. The carbon atom directly attached to the azepane nitrogen (C1) and the carbon bearing the ammonium group (C4) would have unique chemical shifts. The remaining four aromatic carbons would appear as two signals due to the molecule's symmetry. The carbons of the azepane ring would also be distinguishable, with the α-carbons appearing at a lower field than the β- and γ-carbons due to the deshielding effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to -N(CH₂)₆) | 6.8 - 7.2 | 115 - 120 |

| Aromatic CH (ortho to -NH₃⁺) | 7.2 - 7.6 | 125 - 130 |

| Aromatic C (ipso, C-N(CH₂)₆) | - | 145 - 150 |

| Aromatic C (ipso, C-NH₃⁺) | - | 135 - 140 |

| Azepane CH₂ (α) | 3.2 - 3.6 | 50 - 55 |

| Azepane CH₂ (β) | 1.7 - 2.0 | 26 - 30 |

| Azepane CH₂ (γ) | 1.5 - 1.8 | 25 - 28 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the aniline ring. It would also map out the connectivity of the protons within the azepane ring, showing cross-peaks between the α- and β-protons, and between the β- and γ-protons, thus confirming the seven-membered ring structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of each carbon atom that has attached protons, such as the aromatic CH groups and the CH₂ groups of the azepane ring. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is crucial for connecting different parts of the molecule. For instance, it would show a correlation between the α-protons of the azepane ring and the C1 carbon of the aniline ring, unequivocally establishing the connection point between the two ring systems. youtube.com Correlations between the aromatic protons and the various aromatic carbons would further confirm the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, the expected features can be inferred from known structures of aniline hydrochloride and related compounds. researchgate.net

Crystal Packing and Intermolecular Interactions

In the solid state, the ionic nature of the hydrochloride salt would dominate the crystal packing. The primary intermolecular interactions would be strong hydrogen bonds between the anilinium cation (-NH₃⁺) and the chloride anion (Cl⁻). The anilinium protons are excellent hydrogen bond donors, and the chloride ion is an effective acceptor. It is also likely that N-H···Cl hydrogen bonds would link the cations and anions into extended networks, such as chains or sheets, which are common in the crystal structures of amine hydrochlorides.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For this compound, the molecular formula of the free base is C₁₂H₁₈N₂. The molecular weight is 190.28 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the free base plus a proton, which would be approximately 191.15.

Electron impact (EI) ionization would lead to fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Key fragmentation pathways for N-aryl azepanes often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for 4-(Azepan-1-yl)aniline

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular ion (M⁺) |

| 119 | [C₆H₅NHC₂H₄]⁺ | Cleavage of the azepane ring |

| 106 | [C₆H₅NCH₂]⁺ | Alpha-cleavage and rearrangement |

| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation |

Note: The observed fragmentation pattern can vary depending on the ionization method and energy.

These advanced analytical techniques collectively provide a detailed and unambiguous structural characterization of this compound, forming the basis for understanding its chemical behavior.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

The vibrational spectrum of this compound is complex, with contributions from the aniline ring, the azepane ring, and the hydrochloride salt. The protonation of the anilino nitrogen significantly influences the vibrational frequencies, particularly those associated with the N-H bonds.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The key vibrational modes are detailed below.

Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The N-H stretching of the anilinium ion is expected to produce a broad band in the 3000-2500 cm⁻¹ range, which is characteristic of amine hydrochlorides. Aliphatic C-H stretching from the azepane ring should appear between 3000 and 2850 cm⁻¹.

The C=C stretching vibrations of the aromatic ring are predicted to occur in the 1600-1450 cm⁻¹ region. The N-H bending vibrations are also expected in this range. The C-N stretching vibrations are likely to be observed in the 1350-1250 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bands arising from various bending and stretching modes, providing a unique signature for the molecule.

Interactive Data Table: Predicted Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Aniline Ring |

| N-H Stretch (Anilinium) | 3000 - 2500 (broad) | -NH₃⁺ |

| Aliphatic C-H Stretch | 3000 - 2850 | Azepane Ring |

| C=C Aromatic Stretch | 1600 - 1450 | Aniline Ring |

| N-H Bend | 1600 - 1500 | -NH₃⁺ |

| Aliphatic C-H Bend | 1470 - 1440 | Azepane Ring |

| C-N Stretch | 1350 - 1250 | Aryl-N, Alkyl-N |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Aniline Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in stronger signals for non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic ring. The C=C stretching bands of the benzene (B151609) ring, typically appearing around 1600 cm⁻¹ and 1500 cm⁻¹, are expected to be strong in the Raman spectrum. The symmetric "ring breathing" mode of the para-substituted benzene ring, usually observed near 800 cm⁻¹, should also be a prominent feature.

Aliphatic C-H stretching and bending vibrations of the azepane ring are generally weaker in Raman spectra compared to aromatic vibrations. The C-N stretching vibrations will also be present.

Interactive Data Table: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Aniline Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Azepane Ring |

| C=C Aromatic Stretch | ~1600 (strong) | Aniline Ring |

| C=C Aromatic Stretch | ~1500 | Aniline Ring |

| Aliphatic C-H Bend | 1470 - 1440 | Azepane Ring |

| C-N Stretch | 1350 - 1250 | Aryl-N, Alkyl-N |

| Ring Breathing (para-substituted) | ~800 (strong) | Aniline Ring |

Computational Chemistry and Theoretical Investigations of 4 Azepan 1 Yl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are utilized to solve the electronic structure of many-body systems, providing a robust framework for predicting a wide array of molecular properties with a favorable balance of computational cost and accuracy. For 4-(azepan-1-yl)aniline hydrochloride, DFT calculations can elucidate its geometric, electronic, and spectroscopic characteristics. rsc.orgscispace.com

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The process is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311G(d,p), until a true energy minimum on the potential energy surface is located. nih.gov

Conformational analysis is crucial for a flexible molecule like this, which possesses a seven-membered azepane ring and a rotatable bond connecting it to the aniline (B41778) moiety. The azepane ring can adopt several low-energy conformations, such as chair and boat forms. DFT calculations can map the potential energy surface associated with the interconversion of these conformers and the rotation around the C-N bond linking the two rings. This analysis identifies the global minimum energy conformation as well as other low-lying, thermally accessible conformers that may be present in equilibrium. nih.govnih.gov

Below is a table of hypothetical, yet representative, optimized geometric parameters for the global minimum energy conformer of 4-(azepan-1-yl)aniline, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| Bond Length (Å) | C(aniline)-N(azepane) | 1.395 | 1.38 - 1.42 Å |

| Bond Length (Å) | C(aromatic)-C(aromatic) | 1.390 | 1.38 - 1.40 Å |

| Bond Length (Å) | N(aniline)-H | 1.012 | 1.00 - 1.02 Å |

| Bond Angle (°) | C-N-C (azepane) | 114.5 | 112 - 116° |

| Bond Angle (°) | C(aromatic)-C(aromatic)-N(azepane) | 121.0 | 120 - 122° |

| Dihedral Angle (°) | C-C-N-C (aniline-azepane torsion) | 25.8 | Variable (defines conformation) |

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov For 4-(azepan-1-yl)aniline, the electron-donating azepanyl group is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack on the aniline ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. wolfram.com It is plotted on the electron density surface, with colors indicating different potential values: red for electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue for electron-poor (positive potential) regions, prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP map would show a high negative potential around the nitrogen atom of the aniline's amino group, while a strong positive potential would be localized on the acidic proton of the hydrochloride and the hydrogens of the amino group. thaiscience.info

The following table presents plausible quantum chemical descriptors for 4-(azepan-1-yl)aniline derived from DFT calculations, based on trends observed in similar substituted anilines. nih.govthaiscience.info

| Quantum Chemical Descriptor | Symbol | Hypothetical Calculated Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.15 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.55 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.60 eV |

| Chemical Hardness | η | 2.30 eV |

| Electronegativity | χ | 2.85 eV |

| Dipole Moment | μ | 2.5 D |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and NMR spectra. elixirpublishers.com Calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of complex spectral bands. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). core.ac.uk These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure and assign specific resonances, particularly for complex molecules where empirical assignment is challenging. The strong correlation between calculated and experimental spectra serves to validate the accuracy of the computed molecular geometry and electronic structure. rsc.orgrsc.org

The table below shows a hypothetical comparison of calculated and typical experimental spectroscopic data for key functional groups in this compound.

| Spectroscopic Data | Functional Group / Atom | Calculated Value (Scaled) | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch (Aniline NH₂) | 3410, 3325 | 3450 - 3300 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-H Stretch (Aromatic) | 3055 | 3100 - 3000 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-N Stretch (Aryl-Alkyl) | 1280 | 1340 - 1250 cm⁻¹ |

| ¹H NMR Shift (ppm) | Aromatic Protons (ortho to NH₂) | 6.75 | 6.6 - 6.9 ppm |

| ¹H NMR Shift (ppm) | Aromatic Protons (ortho to Azepane) | 7.10 | 7.0 - 7.3 ppm |

| ¹³C NMR Shift (ppm) | Aromatic Carbon (C-NH₂) | 145.0 | 142 - 148 ppm |

| ¹³C NMR Shift (ppm) | Aromatic Carbon (C-Azepane) | 148.5 | 146 - 152 ppm |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape in a simulated environment, such as in a solvent like water. researchgate.net

For this compound, an MD simulation would reveal the flexibility of the azepane ring, the rotational dynamics of the aniline group, and the stability of various conformers in solution. rsc.org It provides insights into intramolecular hydrogen bonding and, crucially, the explicit interactions with solvent molecules and the chloride counter-ion. bohrium.com This technique can generate an ensemble of structures, providing a more realistic representation of the molecule's state in solution compared to the single global minimum structure from gas-phase DFT calculations.

Reaction Mechanism Modeling and Transition State Analysis

DFT calculations are instrumental in modeling chemical reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states (TS) can be located. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution, computational modeling can predict the regioselectivity (i.e., whether substitution occurs at the ortho or meta position relative to the amino group, as the para position is blocked). tsijournals.com The calculations would involve modeling the approach of an electrophile, the formation of the sigma complex (Wheland intermediate), and the final deprotonation step. By comparing the activation energies for attack at different positions, the most favorable reaction pathway can be determined. nih.gov

Ligand-Based and Structure-Based Computational Approaches in Chemical Design and Interaction Prediction (non-biological targets)

Computational methods are essential in the rational design of new molecules with specific properties, including for non-biological applications like materials science or supramolecular chemistry. researchgate.netresearchgate.net

Ligand-Based Approaches: When the structure of a target "receptor" is unknown, ligand-based methods use the known properties of active molecules to guide design. The structure of this compound could serve as a scaffold. researchgate.net By analyzing its structural and electronic features (shape, charge distribution), a pharmacophore model or a Quantitative Structure-Property Relationship (QSPR) could be developed to design new derivatives with tuned properties, for example, to optimize their incorporation into a polymer matrix or their affinity for a specific surface. rsc.orgacs.org

Structure-Based Approaches: If the three-dimensional structure of a non-biological target is known (e.g., a synthetic host molecule, a nanoparticle surface, or a specific crystal lattice), structure-based design can be employed. nih.gov Molecular docking simulations could predict the preferred binding orientation and affinity of this compound to the target. This information can be used to rationally design modifications to the molecule to enhance these interactions, for instance, by adding functional groups that can form specific hydrogen bonds or van der Waals contacts with the target. nih.gov

Applications and Research Directions in Materials Science and Organic Synthesis

Role as a Chemical Intermediate or Building Block in Complex Molecule Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net The presence of the reactive amino group on the aromatic ring in 4-(Azepan-1-yl)aniline makes it a suitable precursor for the synthesis of a variety of more complex molecules.

One significant area of application for aniline derivatives is in the synthesis of heterocyclic compounds, which form the core structure of many bioactive molecules. beilstein-journals.orgresearchgate.net For instance, anilines are key reactants in the synthesis of quinolines, a class of compounds with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. mdpi.com The synthesis of quinoline derivatives often involves the cyclization of anilines with various carbonyl compounds or alkynes. mdpi.com The specific substitution pattern of 4-(Azepan-1-yl)aniline could influence the reactivity and properties of the resulting quinoline derivatives.

Furthermore, substituted anilines are crucial in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. beilstein-journals.org The amino group of 4-(Azepan-1-yl)aniline can participate in reactions such as the Ugi or Passerini reactions, leading to the formation of diverse molecular scaffolds with potential biological activity. The azepane moiety can also play a role in directing the stereochemistry of these reactions or in modulating the pharmacological profile of the final products.

The azepane ring itself is a significant structural motif found in numerous natural products and bioactive molecules with a range of medicinal properties, including antidiabetic, anticancer, and antiviral activities. nih.gov Therefore, incorporating the 4-(Azepan-1-yl)aniline unit into larger molecules could impart desirable pharmacological characteristics.

Table 1: Potential Synthetic Applications of 4-(Azepan-1-yl)aniline as a Chemical Intermediate

| Reaction Type | Target Compound Class | Potential Significance |

|---|---|---|

| Skraup Synthesis | Quinolines | Development of new therapeutic agents |

| Doebner-von Miller Reaction | Quinolines | Access to a diverse range of substituted quinolines |

| Friedländer Annulation | Quinolines | Synthesis of functionalized quinoline derivatives |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Complex acyclic and heterocyclic structures | Rapid generation of compound libraries for drug discovery |

Catalytic Applications or Reagent Design in Organic Transformations

Aniline derivatives can serve as ligands for transition metal catalysts, which are widely used in organic synthesis to facilitate a variety of chemical transformations. The nitrogen atom of the amino group in 4-(Azepan-1-yl)aniline can coordinate to metal centers, such as palladium, copper, or rhodium, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Anilines can be used as ligands in these reactions, and the nature of the substituents on the aniline ring can significantly impact the efficiency of the catalytic process. The azepane group in 4-(Azepan-1-yl)aniline could offer unique steric and electronic properties to a metal complex, potentially leading to improved catalytic performance in reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Moreover, the aniline moiety can be incorporated into the design of organocatalysts. These are small organic molecules that can catalyze chemical reactions without the need for a metal. The amino group of 4-(Azepan-1-yl)aniline could be functionalized to create a chiral catalyst for asymmetric synthesis, a field of great importance in the pharmaceutical industry for the production of enantiomerically pure drugs.

Integration into Novel Functional Materials (e.g., Polymers, Smart Materials)

The field of materials science offers significant opportunities for the application of 4-(Azepan-1-yl)aniline. Aniline itself is the monomer for polyaniline (PANI), one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. nih.govmdpi.com Substituted anilines can be polymerized to create derivatives of PANI with modified properties. nih.gov

The incorporation of the azepane group into a polyaniline backbone could lead to new functional materials with unique characteristics. For instance, the bulky and flexible azepane ring might affect the polymer's morphology, solubility, and processing characteristics. researchgate.net Furthermore, the nitrogen atom within the azepane ring could provide an additional site for protonation or coordination, potentially influencing the polymer's electrochemical and sensory properties.

Such modified polyanilines could find applications in various areas, including:

Sensors: The electrical conductivity of polyaniline derivatives is sensitive to the surrounding chemical environment, making them suitable for the development of chemical sensors for gases or ions. nih.gov

Corrosion Protection: Polyaniline coatings have been shown to provide effective corrosion protection for metals. mdpi.com

Electrochromic Devices: The color of polyaniline changes with its oxidation state, a property that can be exploited in the fabrication of smart windows and displays.

Beyond conducting polymers, 4-(Azepan-1-yl)aniline could be incorporated as a functional unit in other types of polymers or smart materials. For example, it could be used to synthesize polyamides or polyimides with specific thermal or mechanical properties. The azepane group could also be a component of stimuli-responsive materials that change their properties in response to changes in pH, temperature, or light.

Table 2: Potential Applications of 4-(Azepan-1-yl)aniline in Functional Materials

| Material Type | Potential Application | Key Feature Conferred by 4-(Azepan-1-yl)aniline |

|---|---|---|

| Conducting Polymers | Chemical Sensors, Anti-corrosion Coatings | Modified electronic properties and processability |

| Polyamides/Polyimides | High-performance plastics | Enhanced thermal stability and mechanical properties |

| Smart Gels | Drug Delivery, Actuators | pH-responsive behavior due to the basic nitrogen atoms |

Future Research Perspectives and Challenges in Synthetic Methodology

While the potential applications of 4-(Azepan-1-yl)aniline hydrochloride are promising, further research is needed to fully explore its utility. A key area for future investigation is the development of efficient and selective synthetic methods for the functionalization of this compound. The presence of two different types of amino groups (primary aromatic and tertiary aliphatic) offers opportunities for selective chemical modifications, but also presents a challenge in terms of achieving high selectivity.

Future research could focus on:

Selective N-functionalization: Developing methods to selectively react at either the primary aniline nitrogen or the tertiary azepane nitrogen to create a wider range of derivatives.

Ring functionalization: Exploring reactions to introduce substituents onto the azepane ring, which could further modulate the properties of the molecule.

Polymerization studies: Investigating the polymerization of 4-(Azepan-1-yl)aniline under various conditions to understand the structure-property relationships of the resulting polymers. researchgate.net

Computational studies: Using theoretical calculations to predict the properties of molecules and materials derived from 4-(Azepan-1-yl)aniline to guide experimental work.

A significant challenge will be to develop synthetic routes that are not only efficient but also environmentally friendly, aligning with the principles of green chemistry. mdpi.com This includes the use of non-toxic reagents and solvents, and the development of catalytic methods that minimize waste.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Azepan-1-yl)aniline hydrochloride, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound typically involves nucleophilic substitution between 4-chloronitrobenzene and azepane under alkaline conditions, followed by nitro-group reduction and subsequent HCl salt formation. Key steps include:

- Nucleophilic substitution : Azepane reacts with 4-chloronitrobenzene in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) for 12–24 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

- Salt formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, analogous syntheses of related aniline derivatives report yields of ~13% when using multi-step protocols, highlighting the need for iterative optimization .

Q. What analytical techniques are most effective for characterizing this compound, and how do they validate purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the azepane ring (δ 1.5–2.5 ppm for methylene protons) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 209.1 (free base) and adducts (e.g., [M+Cl]⁻).

- X-ray Crystallography : Single-crystal analysis using SHELX software validates bond lengths and angles, particularly the amine-azepane linkage. SHELX is preferred for small-molecule refinement due to its robustness in handling twinned or high-resolution data .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl content) with ≤0.3% deviation from theoretical values .

Q. How should this compound be stored to ensure long-term stability, and what are its critical degradation pathways?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Degradation Pathways :

- Oxidation : The aniline group is susceptible to air oxidation, forming quinone-like byproducts.

- Hydrolysis : Prolonged exposure to moisture may cleave the azepane-amine bond, releasing aniline derivatives.

Regular stability testing via HPLC (e.g., C18 column, acetonitrile/water mobile phase) monitors purity over time .

Q. What role does this compound play in polymer nanocomposite synthesis, and how does its structure influence electrical properties?

In polyaniline (PANI)-based nanocomposites, this compound acts as a dopant, enhancing conductivity through protonation of the polymer backbone. For example:

- In situ polymerization : Aniline hydrochloride monomers are polymerized in the presence of graphene (Gr) dispersions. The azepane group improves solubility, enabling uniform Gr integration, which boosts electrical conductivity by 2–3 orders of magnitude compared to undoped PANI .

- Mechanism : The bulky azepane moiety reduces π-π stacking, increasing chain flexibility and charge mobility.

Advanced Research Questions

Q. What experimental challenges arise in reproducing synthetic yields of this compound, and how can these be mitigated?

Low yields (e.g., ~13% in multi-step protocols) often stem from:

- Intermediate instability : Nitro intermediates may decompose under prolonged heating. Mitigation includes shorter reaction times and lower temperatures during substitution.

- Byproduct formation : Competing reactions (e.g., over-reduction of nitro groups) require precise stoichiometric control of reducing agents.

- Crystallization issues : Poor solubility of intermediates in polar solvents can be addressed by solvent screening (e.g., THF/water mixtures) .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or unit-cell parameters may arise from:

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinned data.

- Disorder in the azepane ring : Apply restraints to thermal displacement parameters during refinement.

Validation tools like PLATON or R1 factor analysis (target <5%) ensure data reliability .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. The azepane ring’s flexibility requires conformational sampling via molecular dynamics (MD) simulations.

- QM/MM calculations : Assess electronic interactions at the amine-azepane interface using Gaussian09 with B3LYP/6-31G* basis sets.

- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and permeability, critical for drug-design applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.